Cas no 34932-33-7 (1,4-Benzenediamine, N1-4-quinazolinyl-)

1,4-Benzenediamine, N1-4-quinazolinyl- structure
34932-33-7 structure
商品名:1,4-Benzenediamine, N1-4-quinazolinyl-
CAS番号:34932-33-7
MF:C14H12N4
メガワット:236.27188205719
CID:5599165

1,4-Benzenediamine, N1-4-quinazolinyl- 化学的及び物理的性質

名前と識別子

    • 1,4-Benzenediamine, N1-4-quinazolinyl-
    • インチ: 1S/C14H12N4/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,15H2,(H,16,17,18)
    • InChIKey: SDBZLDLGJFMIFC-UHFFFAOYSA-N
    • ほほえんだ: C1(NC2=C3C(=NC=N2)C=CC=C3)=CC=C(N)C=C1

じっけんとくせい

  • 密度みつど: 1.324±0.06 g/cm3(Predicted)
  • ふってん: 438.7±25.0 °C(Predicted)
  • 酸性度係数(pKa): 5.67±0.30(Predicted)

1,4-Benzenediamine, N1-4-quinazolinyl- 関連文献

1,4-Benzenediamine, N1-4-quinazolinyl-に関する追加情報

Introduction to 1,4-Benzenediamine, N1-4-quinazolinyl (CAS No. 34932-33-7)

1,4-Benzenediamine, N1-4-quinazolinyl, identified by the Chemical Abstracts Service Number (CAS No.) 34932-33-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The structural integration of the benzene diamine moiety with a quinazoline scaffold provides a unique framework for modulating biological pathways, particularly those involving enzyme inhibition and receptor binding.

The molecular structure of 1,4-benzenediamine, N1-4-quinazolinyl consists of a benzene ring substituted with two amino groups at the 1 and 4 positions, which is further connected to a quinazoline ring system. This configuration endows the compound with the ability to interact with various biological targets, including kinases and other enzymes involved in cellular signaling. The quinazoline moiety is particularly noteworthy due to its presence in numerous pharmacologically active molecules, such as anticancer agents and antiviral drugs. The combination of these structural features makes 1,4-benzenediamine, N1-4-quinazolinyl a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 1,4-benzenediamine, N1-4-quinazolinyl and its derivatives. Research studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes implicated in diseases such as cancer and inflammation. For instance, preliminary in vitro studies have shown that derivatives of 1,4-benzenediamine, N1-4-quinazolinyl can selectively inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines. This finding is particularly significant given the critical role that tyrosine kinases play in regulating cell proliferation and survival.

Moreover, the quinazoline scaffold in 1,4-benzenediamine, N1-4-quinazolinyl has been found to possess anti-inflammatory properties. Studies have indicated that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are particularly relevant in the context of chronic inflammatory diseases, where dysregulation of cytokine production contributes to tissue damage and disease progression. The ability of 1,4-benzenediamine, N1-4-quinazolinyl to interact with these inflammatory mediators suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

Recent advancements in computational chemistry have further enhanced the understanding of the interactions between 1,4-benzenediamine, N1-4-quinazolinyl and biological targets. Molecular docking simulations have been employed to predict the binding affinity and mode of interaction between this compound and various enzymes. These simulations have revealed that 1,4-benzenediamine, N1-4-quinazolinyl can bind to the active sites of kinases with high specificity, thereby inhibiting their catalytic activity. This information has been instrumental in designing more potent derivatives with improved pharmacokinetic properties.

The synthesis of 1,4-benzenediamine, N1-4-quinazolinyl involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of a benzene diamine precursor followed by coupling with a quinazoline derivative under controlled conditions. Advances in synthetic methodologies have enabled researchers to optimize these reactions for better efficiency and scalability. For example, transition metal-catalyzed cross-coupling reactions have been employed to facilitate the formation of carbon-carbon bonds between the benzene diamine and quinazoline moieties.

In addition to its pharmacological potential, 1, 4-Benzenediamine, N1-4-Quinazolinyl has also been explored for its role in material science applications. The unique structural features of this compound make it suitable for developing novel materials with applications in sensors and electronic devices. For instance, 1, 4-Benzenediamine, N1-4-Quinazolinyl derivatives have been incorporated into organic semiconductors due to their ability to enhance charge transport properties. These materials exhibit promising performance characteristics for use in flexible electronics and optoelectronic devices.

The future direction of research on 1, 4-Benzenediamine, N1-4-Quinazolinyl (CAS No. 34932-33-7) is expected to focus on expanding its therapeutic applications through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers aim to identify new derivatives with enhanced efficacy and reduced side effects. Furthermore, innovative synthetic strategies will be employed to streamline the production process making this compound more accessible for clinical development.

In conclusion, 1, 4-Benzenediamine, N1-4-Quinazolinyl (CAS No. 34932-33-7) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and material science applications. Its unique structural features combined with promising biological activities make it a valuable compound for further exploration by researchers worldwide.

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